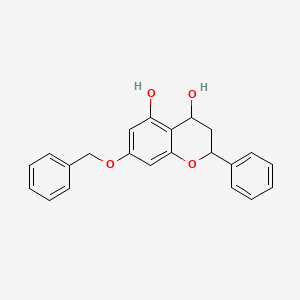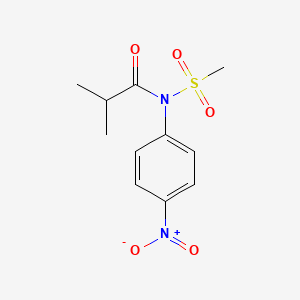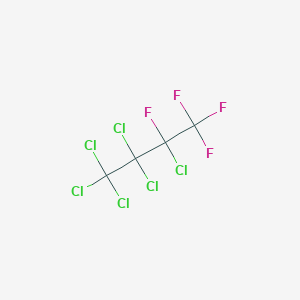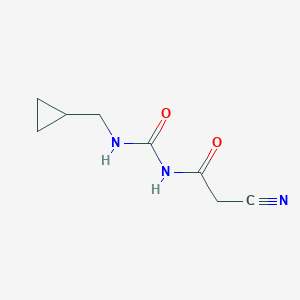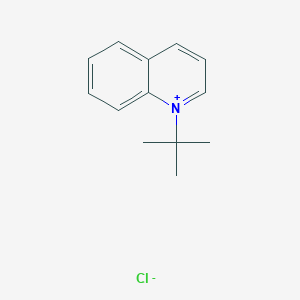
1-tert-Butylquinolin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butylquinolin-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a quinoline ring substituted with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butylquinolin-1-ium chloride can be synthesized through a series of organic reactions. One common method involves the alkylation of quinoline with tert-butyl chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butylquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives at the 2- and 4-positions.
Applications De Recherche Scientifique
1-tert-Butylquinolin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-tert-Butylquinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but lacking the tert-butyl group.
1-Methylquinolin-1-ium chloride: A similar quaternary ammonium compound with a methyl group instead of a tert-butyl group.
1-Ethylquinolin-1-ium chloride: Another quaternary ammonium compound with an ethyl group.
Uniqueness: 1-tert-Butylquinolin-1-ium chloride is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in certain reactions, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
61611-54-9 |
|---|---|
Formule moléculaire |
C13H16ClN |
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
1-tert-butylquinolin-1-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-13(2,3)14-10-6-8-11-7-4-5-9-12(11)14;/h4-10H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UPVWXGHSHNESGC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


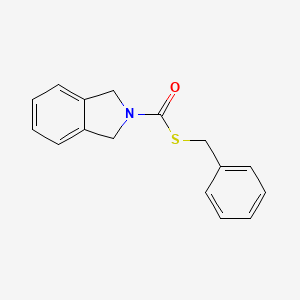

![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
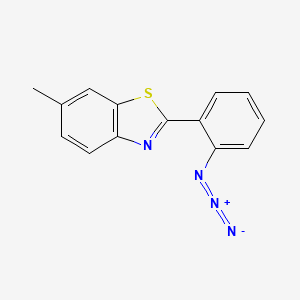
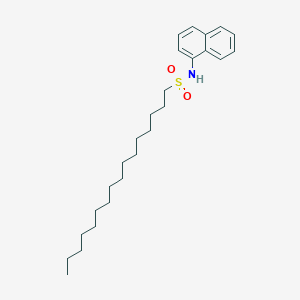
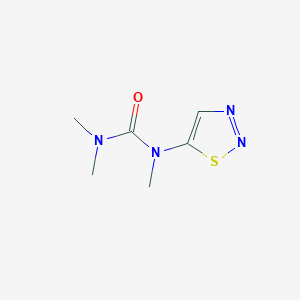
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)

